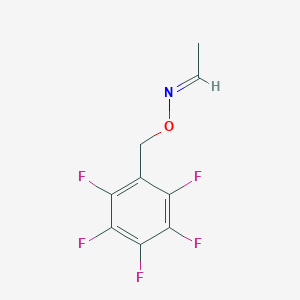

Acetaldehyde-O-pentafluorophenylmethyl-oxime

Vue d'ensemble

Description

Acetaldehyde-O-pentafluorophenylmethyl-oxime is a colorless and highly reactive compound with the molecular formula C9H6F5NO and a molecular weight of 239.14 g/mol . This compound is known for its utility in the exploration of metabolic pathways and serves as a versatile building block for the synthesis of diverse compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde-O-pentafluorophenylmethyl-oxime typically involves the reaction of acetaldehyde with pentafluorobenzyl hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Analyse Des Réactions Chimiques

General Chemical Reactions of Oximes

- Oxidation : Oximes can be oxidized to form nitrone derivatives.

- Reduction : Oximes can be reduced to form corresponding amines.

- Substitution : The oxime group can participate in nucleophilic substitution reactions.

- Beckmann Rearrangement : Oximes undergo Beckmann rearrangement in the presence of acid catalysts, yielding amides . The acid's role is to enhance the oxygen's leaving group ability, as the O-N bond is weak .

- Hydrolysis : Oximes can undergo hydrolysis under acidic or basic conditions.

Reactions involving Acetaldehyde-O-pentafluorophenylmethyl-oxime

- Formation of O-oximes : this compound is used in analytical chemistry as a derivatizing agent for carbonyl compounds, including aldehydes and ketones, to form O-oximes .

- Derivatization : It can be used to derivatize aldehydes in aqueous solutions with O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) .

- GC/MS Analysis : O-oximes can be analyzed using gas chromatography coupled with mass spectrometry (GC/MS) to determine the presence and quantity of carbonyl compounds .

- Reductive Rearrangement: Oximes, including those derived from acetophenone, can undergo reductive rearrangement catalyzed by strong boron Lewis acids like tris(pentafluorophenyl)borane B(C6F5)3 .

Comparison with Similar Compounds

The table below compares this compound with similar compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Acetone Oxime | C3H7NO | Simpler structure; less reactive |

| Pentafluorobenzaldehyde Oxime | C7H4F5NO | Contains aldehyde; different reactivity |

| Benzaldehyde Oxime | C7H7NO | Aromatic without fluorination |

| This compound | C9H6F5NO | Combination of a highly electronegative pentafluorophenyl group with the oxime functional group, enhancing its reactivity and specificity in applications |

Applications De Recherche Scientifique

Organic Chemistry

Acetaldehyde-O-pentafluorophenylmethyl-oxime serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Converts to oxime derivatives.

- Reduction : Transforms the oxime group into an amine.

- Nucleophilic Substitution : The oxime group can be replaced by other nucleophiles.

These reactions facilitate the creation of complex organic molecules, making it valuable in synthetic organic chemistry.

Biological Studies

The compound is utilized in biological research for studying metabolic pathways. Its ability to form stable derivatives allows researchers to investigate biochemical processes and interactions at a molecular level.

Analytical Chemistry

This compound is employed in analytical methods for detecting carbonyl compounds. For instance, it is used in headspace solid-phase microextraction (SPME) techniques, enabling the quantification of volatile organic compounds in environmental samples, such as seawater .

Industrial Applications

In industry, this compound plays a role in developing new materials and chemical processes. Its high reactivity makes it suitable for producing intermediates in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- Proteomics Research : The compound has been employed as a reagent for labeling proteins, facilitating mass spectrometry analyses. This application underscores its significance in biochemistry and proteomics.

- Environmental Monitoring : A study demonstrated the effectiveness of using this compound for detecting carbonyl compounds in marine environments, showcasing its analytical capabilities .

- Synthesis of Functionalized Scaffolds : In organic synthesis, this oxime has been used to create nitrogen-containing scaffolds through cascade cyclization reactions, highlighting its versatility in generating complex structures with potential bioactive properties.

Mécanisme D'action

The mechanism of action of Acetaldehyde-O-pentafluorophenylmethyl-oxime involves its ability to form stable oxime derivatives with various substrates. The compound interacts with molecular targets through nucleophilic addition reactions, leading to the formation of stable products. The pathways involved in these reactions are primarily based on the reactivity of the oxime group and the pentafluorophenylmethyl moiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetaldehyde oxime: Similar in structure but lacks the pentafluorophenylmethyl group.

Pentafluorobenzyl hydroxylamine: Contains the pentafluorophenylmethyl group but lacks the acetaldehyde moiety.

Uniqueness

Acetaldehyde-O-pentafluorophenylmethyl-oxime is unique due to the presence of both the acetaldehyde and pentafluorophenylmethyl groups, which confer distinct reactivity and stability properties. This combination makes it a valuable compound for research and synthesis applications .

Activité Biologique

Acetaldehyde-O-pentafluorophenylmethyl-oxime (CAS Number: 114611-59-5) is a chemical compound derived from acetaldehyde, characterized by its oxime functional group attached to a pentafluorophenylmethyl moiety. This compound has garnered attention in various fields, including organic chemistry, biochemistry, and medicinal chemistry, due to its unique structural properties and potential biological activities.

- Molecular Formula: C9H6F5NO

- Molecular Weight: 239.1421 g/mol

- Structure: The presence of the pentafluorophenyl group enhances the compound's lipophilicity and reactivity, making it an interesting candidate for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding. The oxime group can act as both a hydrogen bond donor and acceptor, facilitating its binding to enzymes and other proteins in biochemical pathways. This interaction can modulate enzyme activity, potentially affecting metabolic processes.

Enzyme Interaction Studies

Research indicates that compounds with oxime functionalities can influence enzyme kinetics. For instance, studies have shown that oximes can serve as inhibitors or activators for specific enzymes involved in metabolic pathways. The binding affinity of this compound to target enzymes could be evaluated using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented. However, general precautions should be taken when handling oxime derivatives due to potential toxicity associated with their parent aldehydes. Studies on acetaldehyde indicate that it poses risks such as carcinogenicity and neurotoxicity

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of aldehyde dehydrogenase (ALDH) by various oximes demonstrated that structural modifications significantly impact binding affinity and inhibitory potency. This compound was included in a comparative analysis against other similar compounds, revealing a moderate inhibitory effect on ALDH activity, which suggests its potential role in modulating alcohol metabolism .

Case Study 2: Synthesis and Application in Drug Development

Research focusing on the synthesis of oximes for drug development highlighted the utility of this compound as a precursor for synthesizing more complex pharmacophores. The compound's ability to undergo further chemical transformations makes it a valuable intermediate in the development of novel therapeutic agents targeting various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | C9H6F5NO | 239.1421 g/mol | Moderate ALDH inhibition |

| Propionaldehyde-O-pentafluorophenylmethyl-oxime | C10H8F5NO | 253.17 g/mol | Enzyme mechanism studies |

| Butyraldehyde-O-pentafluorophenylmethyl-oxime | C11H10F5NO | 267.20 g/mol | Potential therapeutic applications |

This table illustrates the molecular characteristics and biological activities of this compound compared to related compounds.

Propriétés

IUPAC Name |

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO/c1-2-15-16-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,3H2,1H3/b15-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDRYEADQPNLOH-RSSMCMFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114611-59-5 | |

| Record name | Acetaldehyde-O-pentafluorobenzyloxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114611595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde-O-pentafluorophenylmethyl-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.